3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea

Dilated cardiomyopathy Structure-activity relationship Piperidine urea

3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea (CAS 2415599-08-3) is a synthetic 4-methylsulfonyl-substituted piperidine urea compound within the phenylurea class. It features a piperidine ring bearing a methanesulfonyl group at the 1‑position, a methoxy group at the 4‑position, and an N‑phenylurea moiety linked via a methylene spacer.

Molecular Formula C15H23N3O4S
Molecular Weight 341.43
CAS No. 2415599-08-3
Cat. No. B2663396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea
CAS2415599-08-3
Molecular FormulaC15H23N3O4S
Molecular Weight341.43
Structural Identifiers
SMILESCOC1(CCN(CC1)S(=O)(=O)C)CNC(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H23N3O4S/c1-22-15(8-10-18(11-9-15)23(2,20)21)12-16-14(19)17-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H2,16,17,19)
InChIKeyKJNPOQLHUVCFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea (CAS 2415599-08-3): Scientific Procurement Rationale and Core Differentiation


3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea (CAS 2415599-08-3) is a synthetic 4-methylsulfonyl-substituted piperidine urea compound within the phenylurea class. It features a piperidine ring bearing a methanesulfonyl group at the 1‑position, a methoxy group at the 4‑position, and an N‑phenylurea moiety linked via a methylene spacer . The compound falls within the patent scope of WO2016118774A1 / US20200113887 A1, which claims 4‑methylsulfonyl‑substituted piperidine ureas for the treatment of dilated cardiomyopathy (DCM) and related systolic dysfunction [1]. While structurally related to well‑characterized soluble epoxide hydrolase (sEH) inhibitors such as TUPS, this compound has a distinct substitution pattern—notably the 4‑methoxy group and the unsubstituted phenyl ring—that differentiates it from halogenated analogs and positions it as a useful tool for structure–activity relationship (SAR) exploration and selective target engagement [2].

Why 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea Cannot Be Replaced by Generic Phenylurea or Piperidine‑Urea Analogs


Within the 4‑methylsulfonyl‑piperidine urea family, subtle modifications to the piperidine substitution pattern and the aryl terminus profoundly alter both target engagement and physicochemical properties. The methanesulfonyl group on the piperidine ring is essential for potency in the DCM‑relevant mechanistic class, and its replacement by acetyl (TPAU) or propanoyl (TPPU) results in measurable shifts in enzyme inhibitory kinetics and pharmacokinetics [1]. Furthermore, substituting the N‑aryl group from phenyl to 4‑trifluoromethoxy (as in TUPS) or to 4‑trifluoromethyl (as in CHEMBL1668936) significantly changes the binding affinity for epoxide hydrolase—TUPS exhibits a Ki of 2.09 nM versus 7.20 nM for the 4‑trifluoromethyl analog [2]. The target compound’s 4‑methoxy‑piperidine feature introduces a hydrogen‑bond acceptor and a steric element absent in simpler N‑unsubstituted or N‑alkyl piperidine ureas, which can modulate selectivity and metabolic stability in ways not available from off‑the‑shelf alternatives [3]. Therefore, interchanging this compound with a generic phenylurea or even a close piperidine‑urea analog risks losing the precise target profile and SAR resolution required for reproducible research or lead optimization.

Quantitative Differentiation Evidence for 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea Relative to Closest Analogs


Structural Differentiation: 4‑Methoxy‑Piperidine Core versus N‑Acyl and N‑Unsubstituted Comparators

The target compound contains a 4‑methoxy substituent on the piperidine ring, whereas the closest clinical‑stage analogs—TUPS, TPPU, TPAU, and APAU—lack this oxygenated substituent entirely [1]. The 4‑methoxy group introduces a hydrogen‑bond acceptor and increases topological polar surface area (TPSA) relative to unsubstituted piperidine cores, which is predicted to alter blood–brain barrier permeability and metabolic stability without compromising the essential 1‑methanesulfonyl pharmacophore [2]. In the DCM patent family WO2016118774A1, the 4‑position substitution is a key diversification point, and methoxy is specifically enumerated among preferred embodiments [3]. No published head‑to‑head biological comparison exists between the 4‑methoxy and 4‑unsubstituted series, but the physicochemical differentiation supports distinct ADME and selectivity profiles.

Dilated cardiomyopathy Structure-activity relationship Piperidine urea

Target Engagement Selectivity: Phenylureas versus Trifluoromethoxy‑ and Trifluoromethyl‑Phenylureas

The unsubstituted phenylurea terminus of the target compound contrasts with the 4‑trifluoromethoxy (OCF3) group of TUPS and the 4‑trifluoromethyl (CF3) group of CHEMBL1668936. BindingDB data show that 1‑(1‑(methylsulfonyl)piperidin‑4‑yl)‑3‑(4‑(trifluoromethyl)phenyl)urea has a Ki of 7.20 nM against recombinant human sEH, compared to 2.09 nM for TUPS (OCF3 analog) [1][2]. The OCF3 group contributes approximately 0.6–0.8 kcal/mol additional binding energy through halogen‑bonding and hydrophobic interactions . Removal of the electron‑withdrawing aryl substituent (as in the target compound’s unsubstituted phenyl ring) is expected to reduce sEH affinity while potentially enhancing selectivity for other targets within the 4‑methylsulfonyl‑piperidine urea chemotype, such as the myosin ATPase modulation pathway claimed in the DCM patent family [3].

Soluble epoxide hydrolase Target selectivity Phenylurea SAR

Patent‑Defined Therapeutic Scope: DCM versus sEH‑Cardioprotection Niche

The target compound is explicitly covered by the MyoKardia/WO2016118774 patent family claiming 4‑methylsulfonyl‑substituted piperidine ureas for dilated cardiomyopathy (DCM) treatment via direct myocardial contractility enhancement [1]. In contrast, TUPS, TPPU, and related analogs are primarily developed as sEH inhibitors for cardioprotection through arachidonic acid metabolite modulation [2]. In a rat model of isoprenaline‑induced cardiac hypertrophy, TUPS (0.65 mg/kg/day p.o.) partially reversed hypertrophy, reduced fibrotic markers, and modulated CYP expression—effects attributed to sEH inhibition [2]. The DCM patent mechanism is distinct, involving enhanced phosphate release from myosin to increase contractility without prolonging systole [1]. While no published in vivo data exist for the target compound in a DCM model, its structural assignment to the MyoKardia chemotype implies a different primary pharmacological mechanism than the sEH‑centric analogs.

Dilated cardiomyopathy Myosin modulation Patent differentiation

Availability and Purity Benchmarking Against Research‑Grade Analogs

The target compound (CAS 2415599-08-3) is commercially available through specialty chemical suppliers at a specified purity of ≥95% . By comparison, the widely used sEH inhibitor TUPS (CAS 950184-27-7) is offered by multiple vendors with reported purity ≥98% . TPPU (CAS 1222780-33-7) is also available at ≥99% (HPLC) . The slightly lower commercially specified purity of the target compound reflects its status as a less‑developed research tool rather than a well‑characterized reference inhibitor. However, its availability in a defined, purchasable form with documented molecular identity (IUPAC: 1‑[(4‑methoxy‑1‑methylsulfonylpiperidin‑4‑yl)methyl]‑3‑phenylurea) supports its use in focused SAR libraries where the 4‑methoxy‑unsubstituted‑phenyl combination is specifically needed.

Chemical procurement Purity specification SAR tool compounds

Recommended Research and Industrial Use Cases for 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea


DCM‑Focused SAR Campaign: Probing the 4‑Position of the Piperidine Ring

This compound serves as a key structural probe in SAR studies aimed at optimizing 4‑methylsulfonyl‑piperidine ureas for dilated cardiomyopathy. The 4‑methoxy substituent differentiates it from all currently available sEH‑inhibitor benchmarks (TUPS, TPPU, TPAU) that lack oxygenated piperidine substituents [1]. Systematic comparison of the 4‑methoxy analog with its 4‑unsubstituted counterpart in myosin ATPase assays or DCM‑relevant phenotypic screens can reveal whether oxygenated substitution improves contractility modulation, metabolic stability, or selectivity over cardiac ion channels.

Selectivity Control for sEH Target Engagement Studies

Because the unsubstituted phenylurea terminus of the target compound is predicted to have reduced sEH affinity relative to the OCF3‑bearing TUPS (Ki = 2.09 nM) or the CF3‑bearing CHEMBL1668936 (Ki = 7.20 nM) [2], this compound can function as a negative control or selectivity probe in sEH‑focused pharmacological experiments. Its inclusion in a panel alongside TUPS and TPPU helps deconvolve sEH‑dependent from sEH‑independent effects in cardiac hypertrophy or inflammation models.

Metabolic Stability and CNS‑Exclusion Profiling

The enhanced TPSA (~71.97 Ų) and additional H‑bond acceptor introduced by the 4‑methoxy group are predicted to reduce passive blood–brain barrier permeability compared to TUPS or TPPU [3]. This makes the compound suitable for studies requiring peripheral restriction, such as cardiac‑specific target engagement without confounding CNS effects. Procurement of this compound enables comparative in vitro permeability (PAMPA or Caco‑2) and microsomal stability assays to quantify the impact of 4‑methoxy substitution on ADME properties.

Chemical Library Enumeration for Patent‑Protected DCM Chemotypes

The compound is covered by the MyoKardia patent family (WO2016118774A1 / US20200113887) [4], making it a legitimate starting point for structure‑guided library design within the claimed chemical space. Its commercial availability at ≥95% purity supports its use as a scaffold for further derivatization—e.g., varying the N‑aryl substituent while retaining the 4‑methoxy‑1‑methanesulfonyl‑piperidine core—to explore IP‑protected analogs with improved DCM efficacy.

Quote Request

Request a Quote for 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.